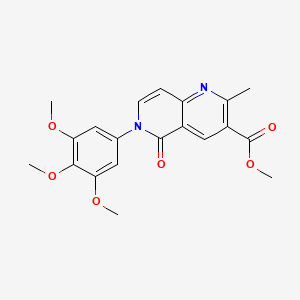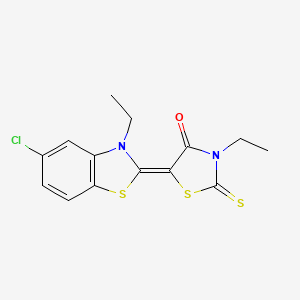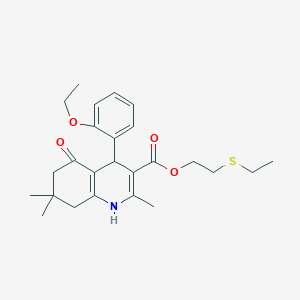![molecular formula C17H26ClNO7 B5168515 N-{2-[2-(2-chloro-6-methylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate](/img/structure/B5168515.png)
N-{2-[2-(2-chloro-6-methylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2-[2-(2-chloro-6-methylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate, also known as carvedilol, is a beta-blocker medication used in the treatment of various cardiovascular diseases. It was first approved by the FDA in 1995 and has since become a widely used medication due to its effectiveness in treating hypertension, heart failure, and angina.
作用機序
Carvedilol works by blocking the action of beta-adrenergic receptors in the heart, which reduces the heart's workload and oxygen demand. It also has antioxidant properties, which may help to reduce oxidative stress in the cardiovascular system.
Biochemical and Physiological Effects:
Carvedilol has a number of biochemical and physiological effects on the cardiovascular system. It has been shown to reduce heart rate, blood pressure, and cardiac output. It also improves left ventricular function and reduces the risk of heart failure. Carvedilol has also been shown to have antioxidant properties, which may help to reduce oxidative stress and inflammation in the cardiovascular system.
実験室実験の利点と制限
Carvedilol has several advantages for use in lab experiments. It is a well-studied medication with a known mechanism of action, making it a useful tool for studying the cardiovascular system. It is also relatively easy to obtain and has a long shelf life. However, N-{2-[2-(2-chloro-6-methylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate can have variable effects depending on the dose and the individual being studied, which can make it difficult to draw definitive conclusions from lab experiments.
将来の方向性
There are several potential future directions for research on N-{2-[2-(2-chloro-6-methylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate. One area of interest is the use of this compound in the treatment of other diseases, such as chronic obstructive pulmonary disease and Parkinson's disease. Another area of interest is the development of new formulations of this compound that may improve its efficacy and reduce its side effects. Finally, there is ongoing research into the mechanisms underlying this compound's beneficial effects on the cardiovascular system, which may lead to the development of new treatments for cardiovascular disease.
合成法
The synthesis of N-{2-[2-(2-chloro-6-methylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate involves several steps, including the reaction of 2-chloro-6-methylphenol with epichlorohydrin to form 2-(2-chloro-6-methylphenoxy)ethanol. This intermediate is then reacted with N-methylethanolamine to form N-{2-[2-(2-chloro-6-methylphenoxy)ethoxy]ethyl}methanamine. The final step involves the reaction of N-{2-[2-(2-chloro-6-methylphenoxy)ethoxy]ethyl}methanamine with 3-methoxy-1-propanol to form this compound.
科学的研究の応用
Carvedilol has been extensively studied in the field of cardiovascular research. It has been shown to have a number of beneficial effects on the cardiovascular system, including reducing blood pressure, improving cardiac function, and reducing the risk of heart failure. Carvedilol has also been studied for its potential use in the treatment of other diseases, such as chronic obstructive pulmonary disease and Parkinson's disease.
特性
IUPAC Name |
N-[2-[2-(2-chloro-6-methylphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24ClNO3.C2H2O4/c1-13-5-3-6-14(16)15(13)20-12-11-19-10-8-17-7-4-9-18-2;3-1(4)2(5)6/h3,5-6,17H,4,7-12H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJTGBMZNWRJMPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)OCCOCCNCCCOC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(3,4-dimethoxyphenyl)-2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}ethanone hydrobromide](/img/structure/B5168432.png)
![2-phenoxyethyl 4-[3-(benzyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5168435.png)




![5-[(4-acetylphenoxy)methyl]-N-(3-isoxazolylmethyl)-N-methyl-3-isoxazolecarboxamide](/img/structure/B5168468.png)

![3-{[5-(2,3-dihydro-1H-inden-2-yl)-1,2,4-oxadiazol-3-yl]methyl}pyridine trifluoroacetate](/img/structure/B5168473.png)
![methyl 4-[3-(benzyloxy)benzylidene]-1-(2-furylmethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5168484.png)

![3-(4-nitrophenyl)-4-oxo-4H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate](/img/structure/B5168501.png)
![2-(3-chloro-4-methylphenyl)-4,4,7,8-tetramethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B5168507.png)
![4-butoxy-N-[2-phenyl-1-(1-piperidinylcarbonyl)vinyl]benzamide](/img/structure/B5168514.png)
